molecular formula C9H18 B085954 1-Nonene CAS No. 124-11-8

1-Nonene

Cat. No.: B085954
CAS No.: 124-11-8
M. Wt: 126.24 g/mol
InChI Key: JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Description

1-Nonene is a linear alpha-olefin with the chemical formula C9H18. It is a colorless liquid with an onion-like, grassy odor. This compound is a structural isomer of nonene, where the double bond is located at the primary, or alpha, position. It is primarily used in the production of surfactants and lubricants, often through the intermediate nonylphenol .

Mechanism of Action

Target of Action

1-Nonene is a volatile organic compound (VOC) that plays a significant role in tritrophic interactions, where plants recruit predators to protect themselves from herbivores . The primary targets of this compound are the olfactory receptors of predators such as the ladybird Harmonia axyridis .

Mode of Action

This compound interacts with its targets by being released into the environment as a distress signal when plants are under attack by herbivores . This compound is detected by the olfactory receptors of predators, attracting them to the location of the herbivore-infested plants .

Biochemical Pathways

It’s hypothesized that certain biosynthetic enzymes from bacteria, such as olet je /p450 decarboxylase, unda/nonheme iron decarboxylase, and undb/membrane-bound desaturase-like decarboxylase, can convert free fatty acids to 1-alkenes, providing insights into the potential biosynthetic pathways of this compound .

Result of Action

The release of this compound results in attracting predators to the location of herbivore-infested plants, thereby providing the plant with protection from herbivory and reducing plant damage . This suggests that this compound has a significant impact on the molecular and cellular level, influencing the behavior of predators and the survival of plants.

Action Environment

Environmental factors, particularly nitrogen levels, significantly influence the action of this compound. Studies have shown that high-nitrogen (HN) conditions enhance the attractiveness of aphid-infested maize to ladybirds, with this compound playing a key role in this response . This suggests that the efficacy and stability of this compound’s action are influenced by the nitrogen content in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonene can be synthesized through the oligomerization of ethylene. This process involves the catalytic polymerization of ethylene to form higher alkenes, including this compound. The reaction typically employs a Ziegler-Natta catalyst or a chromium-based catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, this compound is produced as a byproduct during the cracking of petroleum. The process involves the thermal decomposition of large hydrocarbon molecules into smaller ones, including this compound. This method is efficient and cost-effective, making it the preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Nonene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Hydrogenation: The double bond in this compound can be hydrogenated to form nonane. This reaction requires a hydrogen source and a metal catalyst like palladium or platinum.

    Polymerization: this compound can undergo polymerization to form polyalphaolefins, which are used in synthetic lubricants.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1-Nonene is unique among its structural isomers due to the position of its double bond at the alpha position. Similar compounds include:

    2-Nonene: The double bond is located at the second carbon atom.

    3-Nonene: The double bond is located at the third carbon atom.

    Nonane: A saturated hydrocarbon with no double bonds.

This compound’s unique structure makes it particularly useful in the production of surfactants and lubricants, distinguishing it from its isomers .

Properties

IUPAC Name

non-1-ene
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3
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InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC=C
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Molecular Formula

C9H18
Record name 1-NONENE
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Related CAS

29254-71-5
Record name 1-Nonene, homopolymer
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DSSTOX Substance ID

DTXSID2059562
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Molecular Weight

126.24 g/mol
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Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber
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Boiling Point

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg
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Flash Point

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP)
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Solubility

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol)
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Density

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330
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Vapor Density

4.35 (Air= 1)
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Vapor Pressure

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2
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Melting Point

-115 °F (USCG, 1999), -81.3 °C, -88 °C
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Synthesis routes and methods

Procedure details

The results of the oxidation of the simple alkyl aromatic olefins to carboxylic acids using the process of the present invention are shown in Table 1 and FIGS. 7a and 7b. The process of the present invention oxidized both cis- and trans-stilbene (1 and 2) to two equivalents of benzoic acid (1a) in 95% yield. Trans-cinnamic acid (3), styrene (4), and methyl cinnamate (5) were also easily oxidized by the process of the present invention to 1a in 97%, 94% and 96% yields, respectively. Cyclohexene (6) was oxidized by the process of the present invention to the desired adipic acid (6a) but in a reduced yield, 50%, presumably due to its water solubility. However, cyclooctene (7) was easily oxidized by the process of the present invention to suberic acid (7a) with a yield of 82%. Additionally, simple alkyl olefins such as 1-decene (8), 1-nonene (9), and trans-2-nonene (10), all provided the appropriate alkyl carboxylic acids 8a, 9a, and 10a, respectively, in 93%, 90%, and 93% yields, respectively. Similarly, methyl oleate (11) provided a clean conversion to nonanoic acid (8a) and nonanedoic acid monomethyl ester (11a).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Nonene
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Q & A

Q1: What is the molecular formula and weight of 1-Nonene?

A1: this compound is represented by the molecular formula C9H18 and has a molecular weight of 126.24 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , ] and Nuclear Magnetic Resonance (NMR) [, , , ] to identify and quantify this compound. Infrared (IR) spectroscopy is also utilized to study its vibrational modes in different states [].

Q3: Can this compound be used as an attractant in mosquito control?

A4: Research suggests that this compound, a key component of Senecio madagascariensis flower scent, acts as an attractant for male Aedes aegypti mosquitoes []. This finding opens possibilities for incorporating this compound into toxic sugar-baited traps to enhance mosquito control efforts.

Q4: How does irradiation affect this compound levels in meat products?

A5: Irradiation of cooked pork sausage leads to increased production of 1-Heptene and this compound. Interestingly, the levels of these compounds are not directly correlated with lipid oxidation as measured by TBARS values, suggesting they contribute specifically to irradiation odor [, , , ].

Q5: Can this compound be synthesized from renewable sources?

A6: Yes, this compound can be synthesized from Decanoic Acid, a fatty acid found in various plant oils, using polymer-bound palladium complexes as catalysts []. This method offers a potentially sustainable alternative to traditional petroleum-based synthesis routes.

Q6: What is the significance of regioselective hydroalumination of this compound?

A7: Regioselective hydroalumination of this compound, using catalysts like phenylboronic acid (PhB(OH)2) with aluminum chloride (AlHCl2), predominantly yields this compound-3-d []. This deuterated product serves as a valuable reagent in organic synthesis, particularly for allylation reactions with high regioselectivity.

Q7: Are there any computational studies on this compound?

A9: While computational studies specifically focusing on this compound are limited in the provided research papers, researchers utilize techniques like the rotational isomeric state model and 13C NMR chemical shift calculations to analyze conformational equilibria of this compound in various solvents []. Further computational investigations could provide valuable insights into its reactivity and interactions with other molecules.

Q8: Does the position of the double bond in nonene isomers affect their reactivity?

A10: Yes, the position of the double bond significantly impacts reactivity. Studies using a manganese(II) catalyst and peracetic acid as the oxidant demonstrated that this compound, with a terminal double bond, exhibits a higher epoxidation rate compared to internal alkene isomers like cis-3-Nonene and trans-3-Nonene [].

Q9: What are the environmental concerns associated with Nonylphenol, a degradation product of some this compound derivatives?

A11: Certain isomers of Nonylphenol, a potential degradation product of branched this compound derivatives, raise environmental concerns due to their endocrine-disrupting properties []. Rainbow trout studies demonstrate the biotransformation of Nonylphenol isomers into hydroxylated metabolites, highlighting the importance of understanding their fate and potential risks in aquatic ecosystems.

Q10: Can this compound be used in material applications?

A12: this compound acts as a building block in various polymerizations, leading to the creation of materials like poly(this compound) []. Furthermore, it serves as a component in thixotropic gels, crucial for optical fiber cable packaging. These gels offer desirable properties like controlled flow and stability across different temperatures [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.